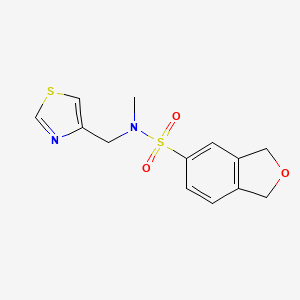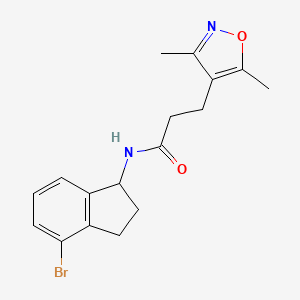
N-methyl-N-(1,3-thiazol-4-ylmethyl)-1,3-dihydro-2-benzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(1,3-thiazol-4-ylmethyl)-1,3-dihydro-2-benzofuran-5-sulfonamide is a complex organic compound that features a thiazole ring, a benzofuran moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1,3-thiazol-4-ylmethyl)-1,3-dihydro-2-benzofuran-5-sulfonamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazole ring. The benzofuran moiety can be synthesized via the cyclization of ortho-hydroxyaryl ketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(1,3-thiazol-4-ylmethyl)-1,3-dihydro-2-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydride or potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce primary or secondary amines.
Scientific Research Applications
N-methyl-N-(1,3-thiazol-4-ylmethyl)-1,3-dihydro-2-benzofuran-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-N-(1,3-thiazol-4-ylmethyl)-1,3-dihydro-2-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with active site residues, enhancing binding affinity. The benzofuran moiety can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(2-methyl-1,3-thiazol-4-yl)benzylamine: Similar structure but lacks the benzofuran moiety.
N-methyl-N-3-phenylalkyl-2-[2-(4-n-propylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-amine: Contains a thiazole ring but has different substituents and lacks the benzofuran and sulfonamide groups.
Uniqueness
N-methyl-N-(1,3-thiazol-4-ylmethyl)-1,3-dihydro-2-benzofuran-5-sulfonamide is unique due to its combination of a thiazole ring, benzofuran moiety, and sulfonamide group. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-methyl-N-(1,3-thiazol-4-ylmethyl)-1,3-dihydro-2-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-15(5-12-8-19-9-14-12)20(16,17)13-3-2-10-6-18-7-11(10)4-13/h2-4,8-9H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWLLVOSDJGADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=N1)S(=O)(=O)C2=CC3=C(COC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(furan-2-yl)-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]acetamide](/img/structure/B7053777.png)
![3-[(5-Methyl-2-propan-2-ylphenoxy)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7053783.png)
![[4-(Pyrrolidine-1-carbonyl)-1,4-diazepan-1-yl]-thiophen-3-ylmethanone](/img/structure/B7053795.png)
![1-[2-(2,4-difluoroanilino)-2-oxoethyl]-N,N-dimethylpiperidine-3-carboxamide](/img/structure/B7053807.png)
![2-[(2,6-dichlorophenyl)sulfamoyl]-N,N-dimethylpropanamide](/img/structure/B7053811.png)
![N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]morpholine-4-carboxamide](/img/structure/B7053819.png)
![2-[(3-chloro-2-methylsulfonylphenyl)sulfamoyl]-N,N-dimethylpropanamide](/img/structure/B7053825.png)
![3-[[1-(3-Cyanophenyl)cyclopropyl]carbamoylamino]benzamide](/img/structure/B7053829.png)

![N-[1-[5-(4-methoxyoxan-4-yl)-1,2,4-oxadiazol-3-yl]cyclohexyl]acetamide](/img/structure/B7053851.png)
![N-[5-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(furan-2-yl)morpholine-4-carboxamide](/img/structure/B7053858.png)
![[6-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohex-3-en-1-yl]-morpholin-4-ylmethanone](/img/structure/B7053861.png)

